molecular formula C12H18O2S B8478529 (2,2-Dimethoxyethyl)(4-ethylphenyl)sulfane

(2,2-Dimethoxyethyl)(4-ethylphenyl)sulfane

Cat. No. B8478529
M. Wt: 226.34 g/mol
InChI Key: VNNQXUUDUMCHSS-UHFFFAOYSA-N
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Patent
US07943748B2

Procedure details

Under a nitrogen atmosphere, 4-ethylbenzenethiol (3.50 ml, 25.4 mmol) and 2-bromo-1,1-dimethoxyethane (3.3 ml, 27.9 mmol) were added to a sodium methoxide methanol solution (0.5 M, 81.4 ml, 40.7 mmol) under cooling with ice. The reaction mixture was stirred at the same temperature for 10 minutes, and then heated to reflux for five hours. The reaction mixture was concentrated under reduced pressure, and cold water was added. The resulting mixture was extracted with ether and the organic layer was washed with a saturated sodium chloride aqueous solution and dried with sodium sulfate. After filtration, the solvent was distilled under reduced pressure and the obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate:n-hexane (1:20)] to obtain the title compound (5.31 g, 93%).
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
81.4 mL
Type
reactant
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([SH:9])=[CH:5][CH:4]=1)[CH3:2].Br[CH2:11][CH:12]([O:15][CH3:16])[O:13][CH3:14].CO.C[O-].[Na+]>>[CH3:14][O:13][CH:12]([O:15][CH3:16])[CH2:11][S:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:1][CH3:2])=[CH:4][CH:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)S
Name
Quantity
3.3 mL
Type
reactant
Smiles
BrCC(OC)OC
Name
sodium methoxide methanol
Quantity
81.4 mL
Type
reactant
Smiles
CO.C[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at the same temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for five hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, and cold water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ether
WASH
Type
WASH
Details
the organic layer was washed with a saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate:n-hexane (1:20)]

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(CSC1=CC=C(C=C1)CC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.31 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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